2-Azabicyclo[2.2.2]octane

Catalog No.
S748830
CAS No.
280-38-6
M.F
C7H13N
M. Wt
111.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azabicyclo[2.2.2]octane

CAS Number

280-38-6

Product Name

2-Azabicyclo[2.2.2]octane

IUPAC Name

2-azabicyclo[2.2.2]octane

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

InChI

InChI=1S/C7H13N/c1-3-7-4-2-6(1)5-8-7/h6-8H,1-5H2

InChI Key

KPUSZZFAYGWAHZ-UHFFFAOYSA-N

SMILES

C1CC2CCC1CN2

Canonical SMILES

C1CC2CCC1CN2

Medicinal Chemistry:

Quinuclidine serves as a valuable scaffold in medicinal chemistry for developing novel drugs. Its structural similarity to tropane alkaloids, a class of naturally occurring compounds with diverse pharmacological activities, makes it a promising starting point for designing new therapeutic agents. Researchers have explored its potential in treating various conditions, including:

  • Neurodegenerative diseases: Studies suggest quinuclidine derivatives may possess neuroprotective properties and modulate neurotransmitter activity, potentially offering benefits in Alzheimer's disease and Parkinson's disease [].
  • Antimicrobial activity: Certain quinuclidine derivatives exhibit antimicrobial properties against various bacterial and fungal strains, paving the way for potential antibiotic development [].
  • Anticancer agents: Research is ongoing to investigate the potential of quinuclidine-based compounds as anticancer agents due to their ability to target specific cancer cell pathways [].

Material Science:

Quinuclidine's unique structure and properties make it a valuable material in various scientific applications:

  • Ionic liquids: Quinuclidine-based ionic liquids, which are salts with unique properties, are being explored for their potential applications in catalysis, separation processes, and electrode materials [].
  • Polymers: Quinuclidine can be incorporated into polymer structures, leading to materials with enhanced properties like thermal stability and self-assembly capabilities [].

Organic Chemistry:

Quinuclidine serves as a versatile building block in organic synthesis due to its reactivity and the presence of functional groups. Researchers utilize it in various synthetic strategies, including:

  • Asymmetric synthesis: Quinuclidine derivatives can be employed as chiral auxiliaries or catalysts in asymmetric synthesis, allowing for the creation of enantiopure molecules with high selectivity [].
  • Total synthesis of natural products: The unique structure of quinuclidine makes it a valuable starting material for the total synthesis of complex natural products with diverse biological activities [].

2-Azabicyclo[2.2.2]octane is a bicyclic amine with the molecular formula C₇H₁₃N. Its structure consists of a nitrogen atom incorporated into a bicyclic framework, which is characterized by three fused cyclopropane-like rings. This configuration restricts the conformational flexibility of the molecule, making it an interesting subject for the design of pharmacologically active compounds and analogs of known drugs .

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  • Toxicity: Limited data exists on the specific toxicity of 2-azabicyclo[2.2.2]octane. However, due to its amine functionality, it may cause irritation upon contact with

The chemical reactivity of 2-azabicyclo[2.2.2]octane includes various transformations that can modify its functional groups or introduce new substituents. Notable reactions include:

  • Alkylation: The nitrogen atom can undergo alkylation to form various derivatives, which have been explored for their biological activities.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield acylated derivatives, which may exhibit enhanced pharmacological properties.
  • Cyclization: The compound can participate in cyclization reactions to create more complex structures or to facilitate the formation of analogs with specific activity profiles .

2-Azabicyclo[2.2.2]octane and its derivatives have been studied for their biological activities, particularly their analgesic and cholinergic properties. Some key findings include:

  • Analgesic Activity: Certain analogs have been shown to possess analgesic properties comparable to traditional opioid analgesics, making them potential candidates for pain management therapies .
  • Cholinergic Activity: Research indicates that some derivatives exhibit cholinergic effects, which could be beneficial in treating conditions like Alzheimer's disease or other cognitive disorders .

The unique structure and biological activity of 2-azabicyclo[2.2.2]octane make it valuable in several applications:

  • Drug Development: Its derivatives are investigated as potential candidates for new analgesics and cholinergic agents.
  • Chemical Probes: The compound serves as a scaffold for synthesizing chemical probes in neuroscience research.
  • Pharmaceutical Research: Ongoing studies aim to explore its potential in treating pain and cognitive disorders .

Interaction studies involving 2-azabicyclo[2.2.2]octane focus on how its derivatives interact with various biological targets:

  • Receptor Binding Studies: Investigations into how these compounds bind to opioid receptors or acetylcholine receptors provide insights into their mechanism of action.
  • In Vivo Studies: Animal models are often used to assess the efficacy and safety profiles of 2-azabicyclo[2.2.2]octane derivatives in therapeutic contexts .

Several compounds share structural similarities with 2-azabicyclo[2.2.2]octane, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
1-Azabicyclo[3.3.0]octaneOne additional carbon ringDifferent binding affinities at receptors
3-Azabicyclo[3.3.1]nonaneLarger ring sizePotentially different pharmacokinetics
4-Azabicyclo[3.3.0]octaneVariations in nitrogen positioningDistinct analgesic profiles compared to 2-Azabicyclo[2.2.2]octane
PiperidineFive-membered ringMore flexible structure; different activity

The unique bicyclic structure of 2-azabicyclo[2.2.2]octane allows it to exhibit distinct biological activities compared to these similar compounds, particularly in terms of receptor interactions and conformational stability.

Intramolecular Cyclization of Piperidine Precursors

Intramolecular cyclization represents one of the most established approaches for constructing the quinuclidine framework from appropriately functionalized piperidine precursors [1]. This methodology involves the formation of a cyclic structure within a single molecule through the activation of various functional groups or bonds, typically requiring specific catalysts, oxidizing or reducing agents, and carefully controlled environmental conditions [1].

The historical foundation of piperidine-based quinuclidine synthesis can be traced to the pioneering work of Clemo and Metcalfe, who developed a robust four-step procedure [2]. Their approach begins with ethyl piperidine-4-carboxylate, which undergoes reaction with ethyl chloroacetate and potassium carbonate at elevated temperatures of 110°C for four hours to form ethyl piperidine-1-acetate-4-carboxylate [2]. The subsequent Dieckmann cyclization, followed by hydrolysis and decarboxylation, yields 3-quinuclidinone as a key intermediate [2]. This ketone intermediate can then be subjected to either Wolff-Kishner or Clemmensen reduction conditions to afford the desired quinuclidine structure [2].

The mechanistic pathway for intramolecular cyclization proceeds through several distinct stages [1]. Initial activation occurs through nucleophilic attack by the nitrogen atom, resulting in the formation of a new carbon-nitrogen bond [1]. The process follows Baldwin's rules, established in 1976 and revised by Alabugin and Gilmore in 2016, which govern the geometric feasibility of ring closure reactions [1]. The main challenge in this synthetic approach lies in achieving both stereo- and regioselectivity, which can be addressed through the judicious selection of chiral ligands and catalysts, though maintaining their stability under reaction conditions presents significant obstacles [1].

Recent advances in intramolecular cyclization have expanded beyond traditional methods to include radical-mediated approaches [1]. Bruin and colleagues developed a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes, demonstrating good yields for the production of various piperidines and pyrrolidines [1]. However, during piperidine synthesis, competitive processes between radical rebound and 1,5-hydrogen transfer can result in the formation of linear alkene by-products [1].

Reaction TypeStarting MaterialConditionsYield (%)Reference
Dieckmann CyclizationEthyl piperidine-4-carboxylateK₂CO₃, 110°C, 4hNot specified [2]
Radical CyclizationLinear amino-aldehydesCo(II) catalyst, mild conditionsGood yields [1]
Electrophilic CyclizationFunctionalized piperidinesVarious electrophilesVariable [1]

Decarboxylation and Condensation Strategies

Decarboxylation and condensation strategies represent complementary approaches to traditional cyclization methods for quinuclidine synthesis [3] [4]. These methodologies typically involve the strategic removal of carboxyl groups coupled with carbon-carbon bond formation through condensation reactions.

The classical decarboxylation approach begins with 4-piperidine carboxylic acid as the starting material [3]. The synthetic sequence involves esterification, followed by addition and condensation reactions, culminating in decarboxylation using an improved Huang methodology [3]. This multi-step process demonstrates the versatility of carboxylic acid derivatives in quinuclidine construction.

A particularly noteworthy example of condensation strategy involves the autocondensation reactions of 3-quinuclidinone [4]. Sandmann and McHugh demonstrated that base-catalyzed autocondensation of 3-quinuclidinone results in the formation of an α,β-unsaturated ketone dimer as a single isomer [4]. The geometric configuration of this product was determined through nuclear magnetic resonance spectral analysis of the corresponding methyl iodide salt [4]. This autocondensation pathway provides access to more complex quinuclidine-containing structures through the attack of acetylide anions on the carbonyl carbon of the initial dimer product [4].

The synthesis of quinuclidine-3-methanol exemplifies the integration of decarboxylation with other synthetic transformations [5]. This process begins with quinuclidine-3-one acid addition salt, which undergoes reaction with alkali metal cyanide in aqueous media to obtain 3-cyano-3-hydroxy-quinuclidine [5]. Subsequent treatment with anhydrous methanol in the presence of hydrogen chloride gas, followed by aqueous alkali treatment, yields methyl 3-hydroxy-quinuclidine-3-carboxylate [5]. The sequence continues with thionyl chloride treatment to form methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate, hydrogenation with Raney nickel to obtain methyl 1-azabicyclo[2.2.2]octane-3-carboxylate, and final reduction to yield quinuclidine-3-methanol [5]. This comprehensive methodology achieves an overall yield of more than 30% based on the starting quinuclidine-3-one [5].

Synthetic StepReagentsConditionsYield (%)Reference
Cyanohydrin FormationNaCN, H₂O2-25°C, 1-5h95 [5]
Iminoether FormationHCl, MeOHAnhydrous conditions68 [5]
DehydrationSOCl₂Reflux, 15h76 [5]
HydrogenationRaney Ni, H₂60°C, 6 bar, 4hQuantitative [5]

Modern Catalytic Approaches

Transition Metal-Mediated Asymmetric Synthesis

Transition metal-mediated asymmetric synthesis has emerged as a powerful methodology for the enantioselective construction of quinuclidine derivatives [6] [7]. These approaches leverage the unique coordination properties of transition metals to achieve high levels of stereochemical control in quinuclidine formation.

Iridium-catalyzed asymmetric allylic dearomatization represents a significant advancement in this field [6] [8]. The catalytic system, derived from [Ir(cod)Cl]₂ and the Feringa ligand, demonstrates remarkable tolerance for a broad range of substrates [6]. This methodology enables the synthesis of indolenine-fused quinuclidine derivatives under mild conditions, achieving excellent yields ranging from 68% to 96%, diastereoselectivity up to greater than 20:1 diastereomeric ratio, and enantioselectivity up to greater than 99% enantiomeric excess [6] [8].

The mechanistic pathway for iridium-catalyzed synthesis involves initial formation of an imine-coordinated species through ruthenium-facilitated imine isomerization [9]. Subsequent cyclization and dehydrogenation steps yield the quinazoline product, though the exact role of the catechol ligand in facilitating the dehydrogenation step remains under investigation [9]. The catalytic protocol exhibits several advantageous features, including the use of readily available substrates, broad substrate scope with tolerance for common organic functional groups, and the absence of reactive reagents or wasteful by-products [9].

Ruthenium complexes have also demonstrated exceptional efficiency in asymmetric quinuclidine synthesis [7]. Novel ruthenium complexes serve as highly efficient catalysts for the production of optically active 3-quinuclidinols [7]. These catalysts prove particularly valuable for preparing optically active compounds utilized as synthetic intermediates for physiologically active compounds in pharmaceuticals and agricultural chemicals, as well as liquid crystal materials [7].

The synthetic utility of transition metal-mediated approaches extends to gram-scale reactions [6]. Under standard conditions, the iridium-catalyzed methodology has been successfully demonstrated on preparative scales, maintaining the high yields and selectivities observed in smaller-scale reactions [6]. The resulting quinuclidine derivatives readily undergo diverse transformations, expanding their synthetic utility [6].

Catalyst SystemSubstrate TypeYield (%)dree (%)Reference
[Ir(cod)Cl]₂/Feringa ligandIndolenine precursors68-96>20:1>99 [6]
Ru-hydride/catecholAmino ketonesGood to excellentNot specifiedNot specified [9]
Novel Ru complexes3-QuinuclidinoneNot specifiedNot specifiedHigh optical purity [7]

Organocatalytic Enantioselective Dearomatization

Organocatalytic enantioselective dearomatization has evolved as a sophisticated approach for quinuclidine synthesis, offering metal-free alternatives that achieve high enantioselectivity [10] [11]. These methodologies exploit the inherent chirality and bifunctionality of organic catalysts, particularly Cinchona alkaloid-derived systems.

The catalytic versatility of Cinchona alkaloid catalysts arises from two fundamental factors: conformational flexibility and bifunctionality [11]. These alkaloids can undergo facile rotations around specific bonds and exist primarily in four different conformations [11]. The bifunctionality manifests through substrate interactions with both the basic quinuclidine nitrogen, which serves as a nucleophile and hydrogen-bond acceptor, and the hydroxyl group, which functions as an electrophile and hydrogen-bond donor [11].

Mechanistic studies of organocatalytic processes reveal complex binding modes between catalysts and substrates [11]. In Henry reactions catalyzed by quinidine-derived Cinchona alkaloids, aldehydes demonstrate strong interactions with both the hydroxyl group and the quinuclidine moiety of the catalyst [11]. Nuclear magnetic resonance measurements confirm that substrates form bridges between the two functional groups of the catalyst, altering the conformational distribution toward the closed conformation [11]. Reaction progress kinetic analysis demonstrates first-order kinetics with respect to both catalyst and substrates [11].

The synthetic application of organocatalytic dearomatization extends to the preparation of quinidine analogues with ring-size modifications [10]. Six highly enantiopure analogues of the traditional quinuclidine skeleton have been synthesized, featuring five- or seven-membered rings in place of the original quinuclidine structure [10]. Five of these compounds were prepared through epoxide opening by secondary cyclic amines, providing access to nor- and homoquinuclidine moieties through five- and six-membered ring formation [10]. These studies demonstrate that modification of the quinuclidine ring can substantially influence both catalyst activity and enantioselectivity [10].

The organocatalytic approach offers several distinct advantages, including operation under mild reaction conditions, tolerance for diverse functional groups, and the ability to access both enantiomers of products through the use of pseudoenantiomeric catalyst pairs [11]. The methodology proves particularly effective for constructing complex quinuclidine derivatives that would be challenging to obtain through traditional synthetic routes.

Catalyst TypeReaction TypeSubstrateSelectivityReference
Cinchona alkaloidHenry reactionNitroalkanes/aldehydesFirst-order kinetics [11]
Quinidine analoguesConjugate additionVarious nucleophilesVariable ee [10]
Modified quinuclidineMichael additionDiverse substratesRing-size dependent [10]

Mechanistic Insights into Autoassembling Pathways

Autoassembling pathways represent a unique class of quinuclidine formation mechanisms where the bicyclic structure spontaneously organizes from simpler precursors under specific reaction conditions [12]. These processes provide fundamental insights into the thermodynamic and kinetic factors governing quinuclidine nucleus formation.

The autoassembling of the quinuclidine nucleus has been demonstrated through the one-step synthesis of dimethyl 4-hydroxy-6,6,7,7-tetramethyl-Δ²-dehydroquinuclidine-2,3-dicarboxylate [12]. Kostyanovsky and colleagues established that triacetonamine reacts with dimethyl acetylenedicarboxylate in aprotic solvents such as dichloromethane, chloroform, or carbon tetrachloride to yield quinuclidine derivatives in high yields of 85-86.5% [12]. Notably, when the same reaction is conducted in protic solvents like methanol, an ordinary adduct aminomaleate forms instead of the quinuclidine structure [12].

The mechanistic understanding of autoassembling pathways involves isomerization of the original anion intermediate under the influence of strongly delocalizing groups [12]. The β-carboxymethyl group facilitates the isomerization of the initial anion to a sterically more preferable configuration [12]. In protic media, this anion is rapidly protonated to form the linear adduct, whereas in aprotic media, an intramolecular attack at the carbonyl group occurs, resulting in quinuclidine formation [12].

The structural requirements for successful autoassembling include the presence of two substituents in the activated acetylene component and complete substitution of the α-position in the source 4-piperidone [12]. Under these conditions, the anion attack is directed strictly toward the carbonyl carbon, enabling the formation of the tricyclic quinuclidine framework [12]. This mechanistic insight explains why quinuclidine formation occurs selectively under specific structural and environmental constraints.

The autoassembling methodology provides access to polyfunctional quinuclidines through a remarkably efficient one-step reaction, contrasting with the complex and multi-step syntheses typically required for quinuclidine construction [12]. The resulting quinuclidine products can undergo various chemical transformations while retaining the quinuclidine nucleus, including salt formation, carbamoylation at the hydroxyl group, ammonolysis to yield amides, and hydrolysis to produce acids [12].

Computational studies using density functional theory calculations have provided additional mechanistic insights into the stereoselectivity observed in autoassembling pathways [6]. These calculations propose working models that account for the origin of stereoselectivity in iridium-catalyzed intramolecular asymmetric allylic dearomatization reactions, demonstrating the importance of specific transition state geometries in determining product stereochemistry [6].

Solvent TypeProductYield (%)Reaction Time (h)Reference
Aprotic (CH₂Cl₂, CHCl₃, CCl₄)Quinuclidine derivative85-86.518-20 [12]
Protic (MeOH)Aminomaleate adductNot specifiedNot specified [12]
Mixed conditionsVarious quinuclidinesVariable24-36 [12]

X-ray Diffraction Analysis of Coordination Complexes

X-ray diffraction analysis has provided essential structural insights into 2-azabicyclo[2.2.2]octane derivatives and their coordination complexes. Single-crystal X-ray studies have been extensively employed to determine absolute configurations, validate synthetic stereochemistry, and elucidate intermolecular interactions within crystalline lattices [1] .

The crystal structure of 4-aza-1-azoniabicyclo[2.2.2]octane 2,4-dinitrobenzoate represents a significant example of coordination complex analysis, with crystallographic parameters including an R factor of 0.028, wR factor of 0.073, and data collection at 100 K [1]. The study revealed that the 1-azonia-4-azabicyclo[2.2.2]octane cation functions as a hydrogen bond donor in intermolecular nitrogen-hydrogen to oxygen interactions, with the crystal structure stabilized through both electrostatic interactions and carbon-hydrogen to oxygen hydrogen bonds, forming a three-dimensional molecular network [1].

High-resolution structural determination has been achieved for tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, where single-crystal X-ray diffraction confirmed the absolute stereochemistry with a Flack parameter of 0.02(2), validating the (1S,4S,5R) configuration . This crystallographic validation demonstrates the precision achievable in stereochemical assignments for complex bicyclic systems.

Coordination complexes of 2-azabicyclo[2.2.2]octane derivatives exhibit distinctive packing arrangements influenced by the rigid bicyclic framework. The bridgehead nitrogen positioning creates specific geometric constraints that affect both intramolecular bonding patterns and intermolecular crystal packing. Crystallographic analysis of these systems has revealed mean carbon-carbon bond distances with uncertainties of 0.001 Å, indicating high-quality structural determinations [3] [1].

CompoundR FactorTemperature (K)Key Structural Features
4-Aza-1-azoniabicyclo[2.2.2]octane 2,4-dinitrobenzoate0.028100Hydrogen bonding network, three-dimensional structure
tert-butyl (1S,4S,5R)-5-hydroxy derivative--Flack parameter 0.02(2), absolute configuration
2-methyl-5-syn-(4-quinolinecarboxamide) derivative--Conformational rigidity validation

Conformational Rigidity in Bicyclic Frameworks

The conformational rigidity inherent in 2-azabicyclo[2.2.2]octane frameworks has been extensively characterized through crystallographic analysis and computational studies. The bridged bicyclic structure imposes significant geometric constraints that restrict conformational flexibility, making these compounds valuable as rigid scaffolds in medicinal chemistry applications [5].

Crystallographic studies have demonstrated that the bicyclic framework maintains consistent geometric parameters across different derivatives. Comparative analysis with the structurally related 2-oxabicyclo[2.2.2]octane system revealed remarkable similarities in three-dimensional geometry, with carbon-carbon distances of 2.54-2.56 Å compared to 2.88-2.89 Å for para-substituted phenyl rings [6]. The distance between substituents in 2-azabicyclo[2.2.2]octane systems measures 5.56-5.58 Å versus 5.90-5.93 Å for para-phenyl systems, while maintaining nearly identical collinearity angles of 176-177° versus 178-179° [6].

The rigid bicyclic framework restricts rotation around carbon-nitrogen bonds, with computational studies indicating that conformational flexibility is significantly reduced compared to acyclic analogues [5] [7]. This conformational restriction has profound implications for drug design, as it reduces the entropic penalty associated with target binding and enhances binding specificity [7].

Nitrogen inversion barriers provide quantitative measures of conformational rigidity. Variable temperature nuclear magnetic resonance studies of 2-methyl-2-azabicyclo[2.2.2]octane revealed an inversion barrier of 7.2 kcal mol⁻¹, which is remarkably lower than that observed in more strained bicyclic systems despite the compressed internal carbon-nitrogen-carbon bond angle [8]. This finding indicates that torsional strain, rather than angle strain alone, plays a significant role in determining inversion barriers in bicyclic amine systems [8].

The structural rigidity of 2-azabicyclo[2.2.2]octane derivatives has been exploited in the design of conformationally restricted analogues of bioactive molecules. X-ray crystallographic validation of synthetic products has confirmed that the bicyclic scaffold maintains its geometric integrity across diverse functionalization patterns, supporting its utility as a privileged structure in drug discovery [5] .

Spectroscopic Profiling

Nuclear Magnetic Resonance-Based Stereochemical Assignments

Nuclear magnetic resonance spectroscopy has emerged as the primary technique for stereochemical assignments and conformational analysis of 2-azabicyclo[2.2.2]octane derivatives. The rigid bicyclic framework provides distinctive chemical shift patterns and coupling relationships that enable precise structural determinations [9] [10] [5].

One-dimensional and two-dimensional nuclear magnetic resonance techniques have been systematically applied to characterize 2-azabicyclo[2.2.2]octane systems. High-field ¹H nuclear magnetic resonance spectra at 400 MHz have revealed characteristic chemical shift ranges for bicyclic methylene protons at δ 3.19-3.41 ppm, with methyl groups appearing at δ 0.88-0.95 ppm in substituted derivatives [9]. These chemical shift patterns are highly diagnostic for the bicyclic framework and provide reliable fingerprints for structural identification.

Carbon-13 nuclear magnetic resonance spectroscopy at 100 MHz has provided comprehensive carbon framework characterization, with distinctive chemical shifts observed for bridgehead carbons and the characteristic pattern of methylene carbons in the bicyclic system [9]. The rigid framework results in well-resolved carbon signals that facilitate unambiguous structural assignments.

Two-dimensional nuclear magnetic resonance experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), have proven invaluable for stereochemical assignments in 2-azabicyclo[2.2.2]octane derivatives. NOESY experiments have successfully identified spatial proximities between specific protons, enabling determination of relative stereochemistry. For example, in exo-adducts, positive Overhauser effects have been observed between amino protons and both endo-H3 and H6 protons, while in endo-compounds, spatial proximity is observed between amino protons and H7 protons [5].

Variable temperature nuclear magnetic resonance studies have provided dynamic information about conformational processes. Line shape analysis of temperature-dependent spectra has enabled determination of nitrogen inversion barriers, with activation energies precisely calculated from coalescence temperatures and line broadening patterns [8]. These studies have revealed that 2-methyl-2-azabicyclo[2.2.2]octane exhibits an inversion barrier of 7.2 kcal mol⁻¹, providing quantitative insight into the conformational dynamics of these systems [8].

The configurational assignments of syn and anti isomers in ester derivatives have been accomplished through systematic nuclear magnetic resonance analysis, including comprehensive ¹H, ¹³C, and two-dimensional spectroscopic characterization [10] [11]. These studies have established reliable spectroscopic criteria for distinguishing between different stereoisomers and have provided a foundation for structure-activity relationship investigations.

Nuclear Magnetic Resonance TechniqueChemical Shift RangeStructural Information
¹H Nuclear Magnetic Resonance (400 MHz)δ 3.19-3.41 ppm (CH₂), δ 0.88-0.95 ppm (CH₃)Bicyclic framework identification
¹³C Nuclear Magnetic Resonance (100 MHz)Bridgehead and methylene carbonsComplete carbon framework
NOESYSpatial correlationsStereochemical assignments
Variable Temperature Nuclear Magnetic ResonanceTemperature-dependent line shapesInversion barrier determination

Vibrational Spectroscopy and Force Field Calculations

Vibrational spectroscopy has provided detailed insights into the bonding characteristics and molecular dynamics of 2-azabicyclo[2.2.2]octane systems. Infrared spectroscopy has revealed characteristic vibrational patterns that serve as diagnostic fingerprints for the bicyclic framework, while force field calculations have enabled detailed understanding of the molecular mechanics governing these rigid systems [12] [13] [14].

Infrared spectroscopic analysis of 2-azabicyclo[2.2.2]octane derivatives has identified characteristic absorption bands associated with carbon-hydrogen stretching vibrations and nitrogen-hydrogen deformation modes. The rigid bicyclic framework imposes specific geometric constraints that result in distinctive vibrational patterns, enabling structural identification and purity analysis [9]. Comparative infrared studies have demonstrated that the bicyclic scaffold produces a unique spectroscopic fingerprint that differentiates it from related cyclic and acyclic amine systems.

Force field calculations have been extensively developed to model the vibrational properties and conformational energetics of 2-azabicyclo[2.2.2]octane systems. The valence force field approach has been employed to parameterize bond force constants and angle parameters specifically for the bicyclic framework [13] [15]. These calculations have enabled accurate prediction of vibrational frequencies and have provided validation for experimental spectroscopic assignments.

Density functional theory frequency calculations have achieved excellent agreement with experimental vibrational spectra, confirming the accuracy of quantum chemical methods for these systems [14] [16]. The calculated frequencies have been used to interpret experimental infrared and Raman spectra, providing detailed assignments for specific vibrational modes and enabling understanding of the relationship between molecular structure and vibrational properties.

Photoelectron spectroscopy studies have characterized the electronic structure and ionization properties of 2-azabicyclo[2.2.2]octane derivatives. HeI photoelectron spectra have provided detailed information about nitrogen lone-pair orbital energies and their interactions with other molecular orbitals [12]. These studies have revealed significant interactions between nitrogen lone-pair electrons and carbonyl oxygen atoms in ketone derivatives, demonstrating the influence of the rigid bicyclic framework on electronic structure [12].

Thermodynamic analysis based on force field calculations has enabled prediction of heat capacity and entropy values for 2-azabicyclo[2.2.2]octane systems. Force field-derived thermochemical properties have shown good agreement with experimental calorimetric data, with expected uncertainties of approximately 10 J/mol·K for entropy and heat capacity values [13] [14]. These calculations have provided essential data for understanding the thermodynamic behavior of these compounds in various applications.

The development of specialized force fields for 2-azabicyclo[2.2.2]octane systems has incorporated quantum mechanically derived parameters through atoms-in-molecule electron density partitioning approaches [17] [18]. These advanced force fields have demonstrated improved accuracy compared to traditional transferable force fields, particularly for conformational energetics and intermolecular interactions [17].

Spectroscopic MethodInformation ObtainedApplications
Infrared SpectroscopyVibrational fingerprints, functional group identificationStructural characterization, purity analysis
Photoelectron SpectroscopyIonization potentials, orbital energiesElectronic structure determination
Force Field CalculationsVibrational frequencies, thermodynamic propertiesMolecular dynamics parameterization
Density Functional TheoryAccurate frequency predictionsSpectroscopic interpretation

Quantum Chemical Investigations

Density Functional Theory Studies on Basicity and Electronic Properties

Density functional theory calculations have provided comprehensive insights into the electronic structure, basicity, and chemical reactivity of 2-azabicyclo[2.2.2]octane systems. These computational studies have elucidated the relationship between the rigid bicyclic framework and the enhanced basicity observed in these compounds compared to their acyclic analogues [16] [19] [20].

Gas phase basicity measurements and theoretical calculations have established that 2-azabicyclo[2.2.2]octane derivatives exhibit exceptionally high basicity values. The 3-methyl derivative demonstrates a gas phase basicity of 951.7 kJ/mol and a proton affinity of 982.5 kJ/mol, significantly higher than most aliphatic amines [20]. This enhanced basicity arises from the geometric constraints imposed by the rigid bicyclic framework, which optimizes the nitrogen lone-pair orbital geometry for proton binding.

Density functional theory calculations using various functionals, including B3LYP, ωB97X-D3, and CAM-B3LYP, have been employed to characterize the electronic properties of 2-azabicyclo[2.2.2]octane systems [21] [19]. These calculations have provided detailed insights into frontier molecular orbital energies, with particular emphasis on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) characteristics. The rigid bicyclic structure results in well-defined electronic states that facilitate accurate computational predictions.

Electronic excitation studies using density functional theory and higher-level methods such as algebraic diagrammatic construction ADC(2) have characterized the excited state properties of 2-azabicyclo[2.2.2]octane derivatives [16] [19]. Fluorescence excitation spectroscopy combined with density functional calculations has revealed that the lowest excited singlet state is a Rydberg state with the ground state of the radical cation as its ionic core [16] [19]. The calculations have achieved excellent agreement between experimentally observed and theoretically predicted vibronic transition frequencies and intensities.

Systematic studies of singlet-triplet energy gaps across large datasets of organic molecules have included 2-azabicyclo[2.2.2]octane derivatives, demonstrating that these systems consistently exhibit positive singlet-triplet gaps and preserve Hund's rule [21]. Advanced computational methods, including spin-component-scaled double-hybrid density functional theory approaches, have provided benchmark-quality predictions for these electronic properties [21].

The electronic structure calculations have revealed the influence of the bicyclic framework on charge distribution and electrostatic properties. Atoms-in-molecule partitioning studies have characterized the electron density distribution and have enabled derivation of environment-specific partial charges for force field development [17]. These calculations have demonstrated that the rigid bicyclic structure creates distinctive electrostatic patterns that influence intermolecular interactions and molecular recognition properties.

Computational studies of ionization potentials and electron affinities have characterized the redox properties of 2-azabicyclo[2.2.2]octane systems. Photoelectron spectroscopy data combined with theoretical calculations have provided detailed understanding of the electronic structure and have enabled prediction of oxidation and reduction potentials [12] [16]. These properties are crucial for understanding the chemical reactivity and potential applications of these compounds in electron transfer processes.

Density Functional Theory MethodProperty StudiedKey Results
B3LYP/6-31G*Geometry optimization, basicityEnhanced proton affinity due to rigid structure
ωB97X-D3/def2-TZVPElectronic excitation, dispersionAccurate excited state predictions
ADC(2)/def2-TZVPSinglet-triplet gapsPositive gaps, Hund's rule preservation
CAM-B3LYPLong-range corrected propertiesImproved charge transfer description

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations have provided detailed understanding of solvent effects on 2-azabicyclo[2.2.2]octane systems, revealing how the rigid bicyclic framework influences solvation dynamics and intermolecular interactions. These computational studies have employed both classical force fields and enhanced sampling techniques to characterize conformational behavior and solvent-solute interactions across diverse solvent environments [22] [23] [24].

Classical molecular dynamics simulations using established force fields such as GROMACS, AMBER, and CHARMM have confirmed the conformational rigidity of 2-azabicyclo[2.2.2]octane derivatives in solution [23]. These simulations have demonstrated that the bicyclic framework maintains its structural integrity across various solvent conditions, with minimal conformational fluctuations compared to flexible analogues. The restricted conformational sampling has been attributed to the significant ring strain and geometric constraints inherent in the bridged bicyclic system [7].

Enhanced sampling molecular dynamics techniques, including accelerated molecular dynamics and metadynamics approaches, have been employed to overcome potential energy barriers and achieve comprehensive conformational sampling [24]. Accelerated molecular dynamics simulations with bias potential introduction have enhanced barrier crossing for bicyclic systems, enabling detailed characterization of rare conformational events and transition pathways [24]. These studies have revealed that even with enhanced sampling, 2-azabicyclo[2.2.2]octane derivatives maintain their rigid conformational preferences.

Explicit solvent molecular dynamics simulations have characterized the solvation behavior of 2-azabicyclo[2.2.2]octane systems in polar and nonpolar environments. Studies employing polarizable continuum models combined with explicit solvent molecules have revealed significant solvent effects on electronic properties and conformational preferences [22]. These simulations have demonstrated that while the bicyclic framework remains structurally rigid, the electronic distribution and hydrogen bonding patterns are sensitive to solvent polarity and hydrogen bonding capacity.

Large-scale molecular dynamics simulations containing hundreds of explicit solvent molecules have provided insights into the solvation shell structure and dynamics around 2-azabicyclo[2.2.2]octane derivatives [22]. These studies have revealed that the rigid bicyclic structure creates distinctive solvation patterns, with preferential solvent orientations around the nitrogen lone-pair region and specific hydration sites that influence the overall solvation thermodynamics.

Force field validation studies have employed molecular dynamics simulations to assess the accuracy of various parameterization approaches for 2-azabicyclo[2.2.2]octane systems [18] [25]. The quantum mechanical bespoke (QUBE) force field approach, which derives parameters directly from quantum mechanical calculations through atoms-in-molecule electron density partitioning, has demonstrated improved accuracy compared to traditional transferable force fields [18]. These validations have shown that specialized parameterization is essential for accurate representation of the unique electronic and steric properties of the bicyclic framework.

Free energy calculations using molecular dynamics simulations have characterized the thermodynamics of solvation and binding processes involving 2-azabicyclo[2.2.2]octane derivatives. Alchemical free energy perturbation calculations have provided quantitative predictions of solvation free energies and relative binding affinities, enabling computational screening of derivatives for drug discovery applications [18]. These calculations have confirmed that the conformational rigidity of the bicyclic framework contributes to enhanced binding affinity through reduced entropic penalties.

GPU-accelerated molecular dynamics simulations have enabled extended timescale studies of 2-azabicyclo[2.2.2]octane systems, reaching microsecond simulation lengths that capture long-range conformational dynamics and rare event sampling [18]. These extended simulations have confirmed the long-term stability of the bicyclic framework and have provided detailed characterization of solvent exchange dynamics and conformational fluctuations on physiologically relevant timescales.

Simulation MethodSystem SizeKey FindingsApplications
Classical Molecular Dynamics10,000-50,000 atomsConformational rigidity maintainedDrug design optimization
Accelerated Molecular DynamicsEnhanced samplingEfficient barrier crossingKinetic studies
Explicit Solvent Simulations500-1000 solvent moleculesSolvent-specific interactionsSolvation thermodynamics
Free Energy PerturbationProtein-ligand complexesBinding affinity predictionLead optimization

XLogP3

1.1

Other CAS

280-38-6

Wikipedia

2-Azabicyclo(2.2.2)octane

Dates

Last modified: 08-15-2023

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